Octylmagnesium chloride

Vue d'ensemble

Description

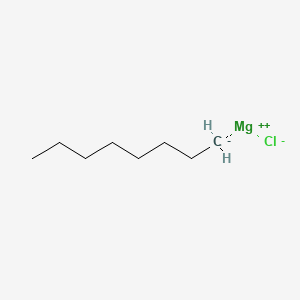

Octylmagnesium chloride, also known as octyl Grignard reagent, is an organometallic compound widely used in organic synthesis. It is a colorless to pale yellow liquid that is highly reactive and sensitive to air and moisture. The compound is typically used as a reagent in various chemical transformations, including nucleophilic addition reactions and carbon-carbon bond formation reactions .

Méthodes De Préparation

Octylmagnesium chloride is prepared by reacting octyl chloride with magnesium metal under anhydrous conditions. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) to stabilize the Grignard reagent. The general reaction is as follows :

C8H17Cl+Mg→C8H17MgCl

Industrial production methods involve similar synthetic routes but on a larger scale, ensuring strict control of reaction conditions to maintain the purity and yield of the product.

Analyse Des Réactions Chimiques

Octylmagnesium chloride undergoes various types of chemical reactions, including:

Nucleophilic Addition Reactions: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution Reactions: It can replace halides in organic compounds to form new carbon-carbon bonds.

Reduction Reactions: It can reduce certain organic compounds under specific conditions.

Common reagents and conditions used in these reactions include anhydrous solvents like THF and inert atmospheres to prevent the reagent from reacting with moisture or oxygen. Major products formed from these reactions include alcohols, hydrocarbons, and other organometallic compounds .

Applications De Recherche Scientifique

Organic Synthesis

Reagent in Organic Reactions

Octylmagnesium chloride is primarily used as a nucleophilic reagent in organic synthesis. It can react with various electrophiles to form carbon-carbon bonds, making it essential for the construction of complex organic structures. For instance, it has been utilized in the synthesis of octyl-phosphonic compounds through substitution reactions with phosphoryl chloride, demonstrating its ability to selectively form desired products under controlled conditions .

Case Study: Phosphoryl Chloride Substitution

In a study investigating the selectivity of octylmagnesium bromide (a related compound) in substituting phosphoryl chloride, researchers found that using two equivalents of the Grignard reagent led to a significant yield of dioctylphosphinic chloride . This highlights the importance of octylmagnesium compounds in achieving selective functionalization in synthetic pathways.

Surface Modification

Functionalization of Metal Oxides

this compound can be employed to modify metal oxide surfaces, enhancing their hydrophobicity and improving their applicability in various industrial processes. The modification process involves grafting octyl groups onto the surface of metal oxides like silica and titania, which can significantly alter their chemical properties and interactions with other substances .

Data Table: Surface Modification Parameters

| Metal Oxide | Modification Agent | Reaction Conditions | Resulting Properties |

|---|---|---|---|

| Silica | This compound | Room temperature | Increased hydrophobicity |

| Titania | This compound | Varying temperatures | Enhanced catalytic activity |

Material Science Applications

Catalyst Development

In material science, this compound has been investigated for its role in developing catalysts for various reactions, including polymerization and oxidation processes. The ability to modify catalyst surfaces with octyl groups can enhance their selectivity and reactivity .

Case Study: Catalytic Activity Enhancement

Research demonstrated that modifying titania with octyl groups improved its catalytic performance in photocatalytic applications. The presence of organic groups facilitated better interaction with reactants, leading to higher reaction rates .

Electrochemical Applications

Battery Technology

Recent studies have explored the use of magnesium complexes, including those derived from this compound, in battery technology. These compounds can enhance ionic conductivity and improve charge transfer processes within battery electrolytes . The formation of magnesium chloride complexes has shown promise in optimizing the performance of magnesium-ion batteries.

Mécanisme D'action

The mechanism of action of octylmagnesium chloride involves the formation of a highly reactive nucleophilic species that can attack electrophilic centers in organic molecules. The magnesium atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom and facilitating the nucleophilic attack. This mechanism is crucial in various organic transformations, including the formation of carbon-carbon bonds .

Comparaison Avec Des Composés Similaires

Octylmagnesium chloride is similar to other Grignard reagents, such as methylmagnesium chloride, ethylmagnesium chloride, and phenylmagnesium chloride. its longer carbon chain makes it more suitable for reactions requiring bulkier nucleophiles. This unique property allows it to be used in specific synthetic applications where other Grignard reagents might not be as effective .

Similar compounds include:

- Methylmagnesium chloride

- Ethylmagnesium chloride

- Phenylmagnesium chloride

- Butylmagnesium chloride

Activité Biologique

Octylmagnesium chloride, an organomagnesium compound, is a Grignard reagent typically used in organic synthesis. Its biological activity is of interest due to its potential applications in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological systems, and potential therapeutic applications.

This compound is represented by the formula and is typically prepared as a solution in tetrahydrofuran (THF). As a Grignard reagent, it is highly reactive, particularly with electrophiles, making it useful for various synthetic pathways.

Antimicrobial Activity

Research has shown that magnesium salts exhibit significant antimicrobial properties. A study highlighted that magnesium chloride (MgCl2) demonstrated stronger antimicrobial effects compared to sodium chloride (NaCl), potassium chloride (KCl), or calcium chloride (CaCl2) under acidic conditions. This suggests that this compound may also possess similar antimicrobial properties due to its magnesium content .

Table 1: Comparative Antimicrobial Efficacy of Magnesium Salts

| Compound | Antimicrobial Activity | pH Level | Reference |

|---|---|---|---|

| MgCl2 | Strong | Acidic | |

| NaCl | Weak | Neutral | |

| KCl | Weak | Neutral | |

| CaCl2 | Moderate | Neutral |

Biological Interactions

This compound's interaction with biological systems has been explored in various contexts. For instance, it has been observed that magnesium plays crucial roles as a cofactor in enzymatic reactions and cellular signaling pathways. The presence of octyl groups may enhance its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Case Study: this compound in Drug Development

A pilot investigation assessed the efficacy of magnesium salts, including this compound, as anesthetics in marine organisms. The study found that magnesium chloride effectively immobilized jellyfish without causing mortality at specific concentrations . This suggests potential applications for this compound in anesthetic formulations or stress reduction during transport of aquatic species.

The antimicrobial mechanism of magnesium salts typically involves disruption of microbial cell membranes and interference with metabolic processes. The acidic environment created by magnesium salts may enhance these effects by increasing protonation of cellular components, leading to increased permeability and cell death .

Therapeutic Applications

The therapeutic potential of this compound extends beyond antimicrobial activity. Its role as an anesthetic agent in marine biology indicates possible applications in veterinary medicine and aquaculture. Furthermore, due to its ability to modulate physiological responses in organisms, it could be explored for use in stress management during transport or surgical procedures.

Propriétés

IUPAC Name |

magnesium;octane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17.ClH.Mg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDAZWQQKSJCTM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[CH2-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885762 | |

| Record name | Magnesium, chlorooctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38841-98-4 | |

| Record name | Magnesium, chlorooctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, chlorooctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorooctylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.